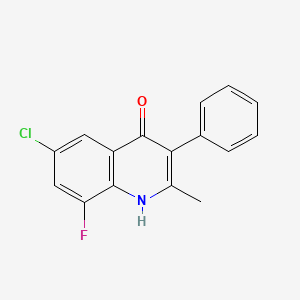

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

Description

Structural Significance of 6-Chloro-8-Fluoro-2-Methyl-3-Phenyl-4(1H)-Quinolinone

The molecular architecture of this compound demonstrates three critical design elements:

- Halogenation profile : Chlorine at position 6 and fluorine at position 8 create orthogonal electronic effects. The electron-withdrawing chlorine increases electrophilicity at adjacent positions, while fluorine’s high electronegativity enhances metabolic stability through C-F bond strength.

- Steric engineering : The 2-methyl group prevents planarization of the quinolinone core, reducing nonspecific intercalation with DNA while maintaining π-stacking capabilities essential for enzyme inhibition.

- Aromatic substitution : The 3-phenyl group extends conjugation, with X-ray crystallographic studies of analogous compounds showing dihedral angles of 45–60° between the quinoline and phenyl planes, optimizing hydrophobic pocket interactions.

Table 1: Key physicochemical properties of halogenated quinolinone derivatives

| Property | 6-Chloro-8-Fluoro Derivative | ELQ-300 Analogue | Chloroquine Base |

|---|---|---|---|

| Molecular Weight (g/mol) | 329.74 | 475.8 | 319.87 |

| LogP | 3.2 ± 0.15 | 4.1 | 4.66 |

| Topological PSA (Ų) | 41.7 | 64.9 | 37.3 |

| H-bond Donors | 1 | 1 | 1 |

The compound’s calculated polar surface area (41.7 Ų) and moderate LogP (3.2) suggest favorable blood-brain barrier penetration, making it relevant for neurological targets like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). Comparative molecular field analysis (CoMFA) models indicate the 8-fluoro substitution reduces electron density at N1, decreasing susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogues.

Historical Evolution of Halogenated Quinolinone Scaffolds in Drug Discovery

The development of 4(1H)-quinolinones has progressed through three distinct phases:

- First-generation antimalarials (1940s–1990s) : Chloroquine derivatives established the importance of the 4-aminoquinoline core but lacked resistance-proof halogenation patterns. The discovery of atovaquone resistance mechanisms (e.g., Pfcytb mutations) necessitated structural innovations.

- Diaryl ether era (2000s–2010s) : Compounds like ELQ-300 (6-chloro-7-methoxy-2-methyl-3-diarylether-quinolinone) demonstrated that strategic halogen placement could overcome multidrug resistance in Plasmodium falciparum. X-ray co-crystallography revealed these derivatives target the Qo site of cytochrome bc1 with 0.2–0.4 nM IC50 values.

- Third-generation multifunctional agents (2020s–present) : Modern derivatives incorporate fluorinated substituents for CNS penetration and methyl groups for kinetic solubility. The current compound’s 8-fluoro substitution pattern mirrors advancements seen in neuroprotective quinolines like dQ829, which shows dual MAO-B inhibition (Ki = 8.3 nM) and free radical scavenging capabilities.

Table 2: Evolution of key quinolinone derivatives

The transition from antimalarial to multifunctional agents was enabled by computational methods like the CADMA-Chem protocol, which allows simultaneous optimization of bioavailability (Lipinski parameters), toxicity (ProTox-II predictions), and target engagement (molecular docking). For the current compound, density functional theory (DFT) calculations predict a hydrogen atom transfer (HAT) mechanism antioxidant activity with bond dissociation enthalpy (BDE) of 78.3 kcal/mol, comparable to α-tocopherol (79.5 kcal/mol).

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-fluoro-2-methyl-3-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYBBAFZHKPTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215405 | |

| Record name | 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478041-39-3 | |

| Record name | 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: Appropriate substituted anilines and ketones.

Cyclization: Formation of the quinoline ring through cyclization reactions.

Halogenation: Introduction of chlorine and fluorine atoms using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.

Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

Reduction: Reduction reactions could lead to the formation of dihydroquinolinones.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various substituted quinolinone derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinolinones may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-2-methyl-3-phenyl-4(1H)-quinolinone

- 8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

- 2-methyl-3-phenyl-4(1H)-quinolinone

Uniqueness

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone is unique due to the presence of both chlorine and fluorine atoms, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone is a synthetic compound belonging to the quinoline class, characterized by its unique halogenated structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The presence of chlorine and fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClF2N2O, indicating the presence of two nitrogen atoms, which are significant for its biological interactions. The compound's boiling point is predicted to be around 420.6 °C, with a density of approximately 1.317 g/cm³ .

Synthesis

The synthesis of this compound typically involves multi-step processes. A common method includes reacting 2-methylquinoline derivatives with chlorinating agents under acidic conditions, followed by fluorination at the 8-position using fluorinating agents like Selectfluor. The synthetic pathways are crucial as they determine the yield and purity of the final product.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that quinoline derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation, such as topoisomerases and phosphatidylinositol 3-kinase alpha (PI3Kα). For instance, molecular docking studies indicate that this compound interacts with the active sites of these enzymes, potentially leading to anticancer effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| N-substituted derivatives | Caco-2 | 37.4 - 50.9 |

| N-substituted derivatives | HCT116 | 3.3 - 8.9 |

Antimicrobial Properties

Compounds similar to this compound have exhibited antimicrobial properties, making them potential candidates for treating bacterial infections.

The mechanism by which this compound exerts its biological activity involves binding to specific targets within cancer cells, leading to inhibition of cell growth and induction of apoptosis. The interaction with PI3Kα is particularly noteworthy as it plays a critical role in cancer signaling pathways .

Case Studies

Several studies have been conducted to explore the biological activities of quinoline derivatives:

- Study on PI3Kα Inhibition : A series of N-substituted quinolone derivatives were synthesized and tested for their ability to inhibit PI3Kα. The results indicated that modifications at the carboxamide link significantly affected their inhibitory activity, revealing structure–activity relationships (SAR) that guide future drug design .

- Antiproliferative Activity Assessment : A study assessed various derivatives against human colorectal adenocarcinoma cell lines, demonstrating significant antiproliferative effects attributed to specific structural features .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and halogenation. For example, substituting traditional catalysts like AlCl₃ with boron trifluoride etherate (BF₃·Et₂O) can enhance regioselectivity and reduce side reactions. Reaction optimization should focus on temperature control (e.g., 80°C under nitrogen) and stoichiometric ratios of intermediates, as demonstrated in related quinolinone syntheses . Purification via recrystallization or chromatography is critical to isolate the target compound.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry and substituent positioning. For example, Acta Crystallographica studies on analogous quinolinones used Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and torsional strain . Complementary techniques like ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1650 cm⁻¹) validate functional groups .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how are they determined experimentally?

- Methodological Answer : Melting points are measured via differential scanning calorimetry (DSC) or capillary methods. For related dihydroquinolinones, melting points range from 236–240°C . Solubility profiles can be assessed in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) using UV-Vis spectroscopy. LogP values may be estimated via HPLC to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this quinolinone derivative?

- Methodological Answer : SAR studies require systematic substitution of functional groups (e.g., replacing Cl/F at positions 6/8 or varying phenyl substituents) followed by in vitro assays. For example, modifying the 8-fluoro group to methoxy in related compounds altered leukotriene inhibition efficacy in RBL-2H3 cells . High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) can prioritize candidates for synthesis .

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or crystallographic packing. Cross-validation using 2D NMR (COSY, HSQC) and computational tools (e.g., Gaussian for DFT calculations) can clarify assignments. For instance, crystallographic data in Acta Crystallographica resolved ambiguities in dihedral angles for analogous compounds .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Mechanistic studies may involve enzyme inhibition assays (e.g., IC₅₀ determination), isothermal titration calorimetry (ITC) for binding affinity, and Western blotting to assess downstream signaling. For example, TA-270, a quinolinone derivative, inhibited leukotriene production via IgE receptor modulation, validated through LC-MS metabolite profiling .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reaction pathways. ADMET predictors (e.g., SwissADME) estimate bioavailability, CYP450 interactions, and plasma protein binding using QSAR models .

Q. What strategies mitigate regioselectivity challenges during synthesis of polyhalogenated quinolinones?

- Methodological Answer : Regioselectivity is controlled via directing groups (e.g., methoxy or methyl at position 2) or catalyst choice. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids enables selective functionalization at position 3 or 4, as seen in tetrahydroquinolinone syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.